2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4, commonly referred to as Candesartan Impurity, is a synthetic organic compound that serves as a byproduct in the synthesis of Candesartan, an antihypertensive medication. This compound is categorized under the class of benzimidazole derivatives and is notable for its complex structure, which includes a tetrazole moiety and a trityl group.
Candesartan Impurity falls under the following classifications:
The synthesis of 2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 typically involves multi-step organic reactions. The process may include:
Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product.
The molecular formula for this compound is with a molecular weight of approximately 460.55 g/mol. It contains multiple functional groups that contribute to its chemical behavior.
The compound can participate in various chemical reactions due to its functional groups. Key reactions include:
Understanding these reactions is critical for developing synthetic routes and for applications in medicinal chemistry.
Research into the pharmacodynamics and pharmacokinetics of related compounds suggests potential interactions with angiotensin receptors, contributing to antihypertensive effects.
Candesartan Impurity is primarily used in research settings:
This compound exemplifies the importance of understanding impurities in drug development processes and their potential impact on therapeutic outcomes.
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.: 80751-52-6
CAS No.:
CAS No.: 25291-67-2